

An In-Depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Fluoro-2-methylamino-5-nitrobenzophenone

Cat. No.: B1294471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological relevance of **2'-Fluoro-2-methylamino-5-nitrobenzophenone**. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also known as a metabolite of the potent hypnotic agent, flunitrazepam. This document is intended to serve as a valuable resource for professionals in research, development, and analytical sciences by consolidating available data on its chemical characteristics and outlining methodologies for its preparation and potential analysis.

Physicochemical Properties

2'-Fluoro-2-methylamino-5-nitrobenzophenone is a substituted benzophenone with a molecular formula of $C_{14}H_{11}FN_2O_3$.^{[1][2][3]} Its core structure consists of a benzophenone skeleton featuring a methylamino group at the 2-position, a nitro group at the 5-position of one phenyl ring, and a fluorine atom at the 2'-position of the second phenyl ring.^[1]

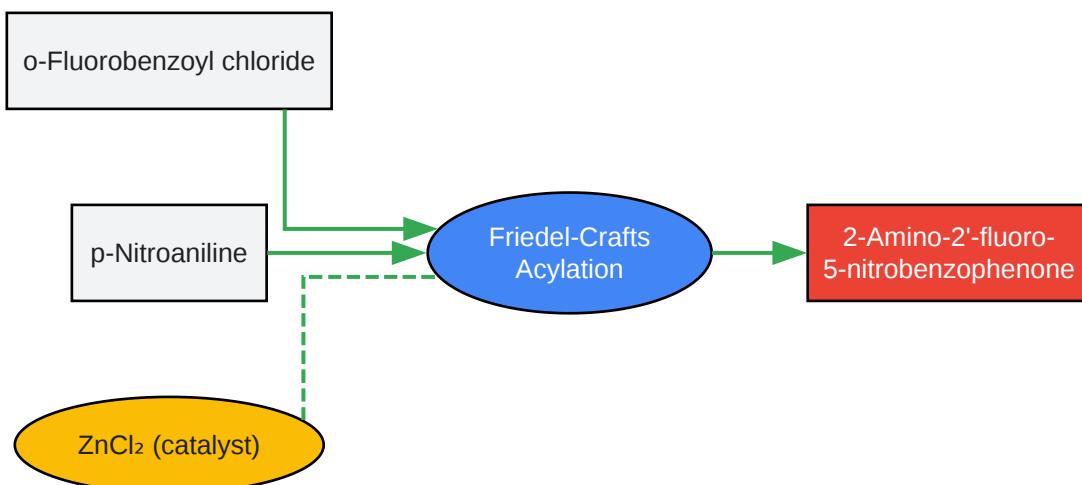
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₁ FN ₂ O ₃	[1] [2] [3]
Molecular Weight	274.25 g/mol	[1] [3]
CAS Number	735-06-8	[1]
Melting Point	186-187 °C	[1]
Boiling Point	478.8 °C at 760 mmHg	[1]
Density	1.35 g/cm ³	[1]
pKa (Predicted)	-1.79 ± 0.12	[1]
Appearance	Crystalline solid	[4]
Storage Temperature	2-8°C	[1]

Synthesis Methodologies

The synthesis of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** can be approached through two primary routes: the N-methylation of its precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone, or the acid-catalyzed hydrolysis of flunitrazepam.

Synthesis via N-methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone


This pathway involves a two-step process starting from the Friedel-Crafts acylation to produce the precursor, followed by N-methylation.

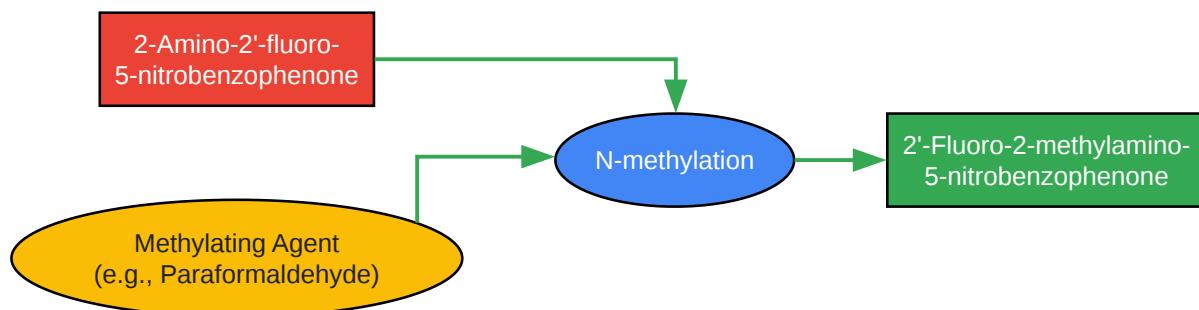
Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone

The precursor is synthesized via a Friedel-Crafts acylation reaction between o-fluorobenzoyl chloride and p-nitroaniline in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[\[4\]](#)

Experimental Protocol:

- Materials: o-Fluorobenzoyl chloride, p-nitroaniline, anhydrous zinc chloride, toluene, hydrochloric acid.
- Procedure:
 - Combine o-fluorobenzoyl chloride and anhydrous zinc chloride in a suitable reaction vessel.
 - Heat the mixture to 140°C with stirring.
 - Gradually add p-nitroaniline over approximately 30 minutes, maintaining the temperature at 140°C.
 - After the addition is complete, increase the temperature to 200-205°C and maintain for one hour.
 - Cool the reaction mixture and cautiously add a mixture of water and concentrated hydrochloric acid for hydrolysis.
 - Perform an extraction with toluene.
 - Wash the organic phase with dilute hydrochloric acid and then with water.
 - The crude product can be isolated from the toluene extract and further purified by recrystallization.

[Click to download full resolution via product page](#)


Synthesis of the Precursor Compound.

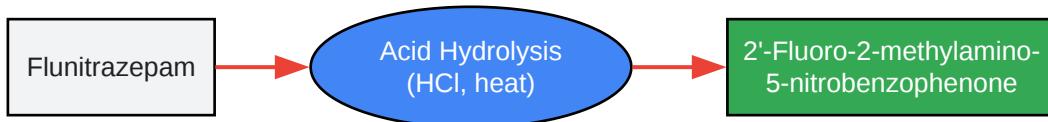
Step 2: N-methylation

The amino group of 2-Amino-2'-fluoro-5-nitrobenzophenone is then methylated to yield the target compound. A general method for N-methylation of a similar compound, 2-amino-5-chlorobenzophenone, has been described using sulfuric acid as a solvent and paraformaldehyde as the methylating agent.[\[5\]](#)

Generalized Experimental Protocol:

- Materials: 2-Amino-2'-fluoro-5-nitrobenzophenone, sulfuric acid, paraformaldehyde, ammonium hydroxide, organic solvent (e.g., ethanol).
- Procedure:
 - Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in concentrated sulfuric acid.
 - Add paraformaldehyde as the methylating reagent and control the reaction temperature (e.g., 40-45°C).
 - After the reaction is complete, neutralize the reaction mixture by adding it to a solution of ammonium hydroxide and an organic solvent.
 - The crude **2'-Fluoro-2-methylamino-5-nitrobenzophenone** can be isolated by filtration or liquid separation and purified by recrystallization from a suitable solvent like ethanol.

[Click to download full resolution via product page](#)


N-methylation to the Target Compound.

Synthesis via Acid Hydrolysis of Flunitrazepam

2'-Fluoro-2-methylamino-5-nitrobenzophenone is a known acid degradation product of the 1,4-benzodiazepine drug, flunitrazepam.[2][6]

Experimental Protocol:

- Materials: Flunitrazepam, hydrochloric acid, ethanol.
- Procedure:
 - Dissolve flunitrazepam in an aqueous solution of hydrochloric acid.
 - Heat the solution to induce hydrolysis.
 - The resulting **2'-Fluoro-2-methylamino-5-nitrobenzophenone** can be isolated.
 - Recrystallization from a solvent such as ethanol can be used for purification.[6]

[Click to download full resolution via product page](#)

Synthesis via Flunitrazepam Hydrolysis.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and direct involvement in signaling pathways of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** itself. Its primary significance in a biological context is as a metabolite of flunitrazepam.

Flunitrazepam is a potent benzodiazepine derivative with hypnotic, sedative, anxiolytic, and muscle-relaxing effects.[7] It exerts its effects by acting as a GABAA receptor agonist.[3] As a

metabolite, **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is an important analyte in forensic and clinical analysis to confirm the ingestion of flunitrazepam.[4]

The biological activity of nitro-containing compounds is a broad area of research, with various nitroaromatics exhibiting antibacterial, antineoplastic, and other therapeutic properties.[8] However, specific studies on the pharmacological effects of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** are not readily available.

Analytical Methods

The analytical characterization of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is crucial for its identification and quantification, particularly in the context of its role as a flunitrazepam metabolite.

One documented application is its use as an analyte in reversed-phase High-Performance Liquid Chromatography (HPLC).[1] Its distinct chemical structure allows for effective separation and identification within complex mixtures. Additionally, it can be used as a reference compound in UV spectrophotometry due to its characteristic absorption spectrum.[1]

Conclusion

2'-Fluoro-2-methylamino-5-nitrobenzophenone is a compound of significant interest due to its role as a key synthetic intermediate and a major metabolite of flunitrazepam. While its physicochemical properties are reasonably well-documented, further research is needed to fully elucidate its specific biological activities and potential pharmacological applications. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers and scientists, highlighting the current state of knowledge and identifying areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Flunitrazepam: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Fluoro-2-methylamino-5-nitrobenzophenone | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294471#physicochemical-properties-of-2-fluoro-2-methylamino-5-nitrobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com